molecular formula C14H14N2O3 B2799662 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile CAS No. 1436069-07-6

4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2799662
CAS No.: 1436069-07-6
M. Wt: 258.277
InChI Key: VFUAZKBGEOCYQS-UHFFFAOYSA-N
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Description

“4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Further isolation and purification resulted in a white solid with 52% yield .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzofuran ring. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions involved in the formation of benzofuran derivatives have been studied extensively. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .

Scientific Research Applications

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are known for their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The interest in benzofuran compounds has grown significantly among chemical and pharmaceutical researchers due to their potential as natural drug lead compounds. Novel macrocyclic benzofuran compounds have demonstrated activity against the hepatitis C virus, suggesting their usefulness as therapeutic drugs for hepatitis C disease. Additionally, benzofuran scaffolds have been developed as anticancer agents. The advancement in synthetic methodologies has enabled the construction of complex benzofuran derivatives with high yields and minimal side reactions, contributing to the development of polycyclic benzofuran compounds with significant biological activities (Miao et al., 2019).

Morpholine Derivatives in Scientific Research

Morpholine derivatives, characterized by a six-membered aromatic heterocycle with nitrogen and oxygen atoms, have been extensively studied for their broad spectrum of pharmacological profiles. These compounds have been a focus of scientific exploration due to their potential in diverse pharmacological activities. Recent reviews highlight the significant role of morpholine and pyran analogues in medicinal chemistry, revealing their potent pharmacophoric activities. This indicates the ongoing interest in morpholine derivatives for the design and synthesis of novel compounds with enhanced pharmacological effects (Asif & Imran, 2019).

Mechanism of Action

While the specific mechanism of action for “4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile” is not mentioned in the retrieved papers, benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, “4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile”, being a benzofuran derivative, may also hold potential for future research in these areas.

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUAZKBGEOCYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2COC3=CC=CC=C23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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